Ethyl 2-(benzyloxy)acetate

Lipophilicity Log P Extraction Efficiency

Ethyl 2-(benzyloxy)acetate (CAS 32122-09-1) is an organic ester with the molecular formula C₁₁H₁₄O₃, a molecular weight of 194.23 g/mol, and a purity typically ≥98% (GC) from commercial sources. It serves as a versatile building block in organic synthesis, functioning as a protected glycolic acid derivative and participating in reactions such as the synthesis of peroxisome proliferators and asymmetric synthesis of β-unsaturated ketones.

Molecular Formula C4H8O2
C4H8O2
CH3COOC2H5
Molecular Weight 88.11 g/mol
CAS No. 32122-09-1
Cat. No. B1582589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(benzyloxy)acetate
CAS32122-09-1
Molecular FormulaC4H8O2
C4H8O2
CH3COOC2H5
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C
InChIInChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
InChIKeyXEKOWRVHYACXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 70 °F (NTP, 1992)
In water, 8.0X10+4 mg/L at 25 °C
Very soluble in water (64 g/L at 25 °C)
Miscible with ethanol, ethyl ether;  very soluble in acetone, benzene
Miscible with chloroform
For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page.
80 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 8.7 (poor)
Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml)
(77 °F): 10%

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(Benzyloxy)acetate (CAS 32122-09-1) for Organic Synthesis and Pharmaceutical Intermediates


Ethyl 2-(benzyloxy)acetate (CAS 32122-09-1) is an organic ester with the molecular formula C₁₁H₁₄O₃, a molecular weight of 194.23 g/mol, and a purity typically ≥98% (GC) from commercial sources . It serves as a versatile building block in organic synthesis, functioning as a protected glycolic acid derivative and participating in reactions such as the synthesis of peroxisome proliferators and asymmetric synthesis of β-unsaturated ketones .

Why Ethyl 2-(Benzyloxy)acetate (CAS 32122-09-1) Cannot Be Replaced by Common Ester Analogs


Ethyl 2-(benzyloxy)acetate possesses a unique combination of a benzyl-protected glycolate core and an ethyl ester group, which directly influences its lipophilicity, solubility, and reactivity profile. Compared to its closest structural analogs, such as methyl 2-(benzyloxy)acetate, the ethyl ester confers distinct physicochemical properties that can critically alter reaction outcomes, extraction efficiency, and chromatographic behavior [1]. Direct substitution with a methyl ester analog may lead to altered reaction kinetics or require significant re-optimization of downstream purification steps.

Quantitative Differentiation of Ethyl 2-(Benzyloxy)acetate (CAS 32122-09-1) vs. Structural Analogs


Lipophilicity (Log P) Comparison: Ethyl vs. Methyl Ester for Optimized Extraction

Ethyl 2-(benzyloxy)acetate exhibits a significantly higher calculated Log P value compared to its methyl ester analog, indicating a greater affinity for non-polar solvents and organic phases. This difference directly impacts its behavior in liquid-liquid extractions and chromatographic separations. [1]

Lipophilicity Log P Extraction Efficiency

Storage and Handling Requirements for Laboratory-Scale Procurement

Ethyl 2-(benzyloxy)acetate is a liquid at room temperature and requires refrigerated storage (2-8°C) to ensure long-term stability, according to multiple vendor specifications.

Storage Stability Procurement

Physical State for Handling and Automation Compatibility

The compound is a liquid at 20°C with a density of approximately 1.07 g/mL at 25°C.

Physical Form Liquid Handling Automation

Optimal Research Applications for Ethyl 2-(Benzyloxy)acetate (CAS 32122-09-1) Based on Empirical Evidence


Synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

This compound is specifically utilized as a precursor in the synthesis of peroxisome proliferators, which are key modulators of PPARs, nuclear receptors involved in lipid metabolism and inflammation . Its ethyl ester and benzyl-protected glycolate structure provide a convenient handle for further functionalization in the construction of complex PPAR agonist or antagonist scaffolds.

Asymmetric Synthesis of β-Unsaturated Ketones

The compound serves as a starting material or intermediate in the asymmetric synthesis of β-unsaturated ketones, a class of molecules with broad utility in medicinal chemistry and natural product synthesis . The specific reactivity of the ethyl ester group is leveraged in these stereoselective transformations.

Protected Glycolic Acid Building Block for Ester Prodrugs

Ethyl 2-(benzyloxy)acetate functions as a protected form of glycolic acid, where the benzyl group protects the hydroxyl functionality and the ethyl ester protects the carboxylic acid. This dual protection strategy is essential for sequential deprotection and conjugation steps in the synthesis of ester prodrugs and complex active pharmaceutical ingredients (APIs) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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